molecular formula C11H15ClN2O B2900303 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol CAS No. 225112-34-5

4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol

Cat. No. B2900303
CAS RN: 225112-34-5
M. Wt: 226.7
InChI Key: WCYITQHDNRJEQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and can be done using techniques like X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the types of reactions it undergoes .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability under various conditions .

Mechanism of Action

6-Chloro-1-methylpiperidin-4-ol acts as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the enzyme’s active site and disrupting its normal function. It also acts as a ligand in the synthesis of metal complexes, binding to the metal ions and forming a stable complex.
Biochemical and Physiological Effects
6-Chloro-1-methylpiperidin-4-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, including cytochrome P450. In addition, it has been shown to bind to metal ions and form a stable complex. It has also been shown to bind to proteins and inhibit their activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Chloro-1-methylpiperidin-4-ol in laboratory experiments is its low cost and availability. It is also easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it is toxic and should be handled with care.

Future Directions

There are several potential future directions for research on 6-Chloro-1-methylpiperidin-4-ol. One potential direction is to explore its potential use as a therapeutic agent, as it has been shown to inhibit the activity of certain enzymes and bind to metal ions. In addition, further research could be done on its mechanism of action and its potential side effects. Additionally, more research could be done to explore its potential use in drug delivery systems and its ability to bind to proteins. Finally, further research could be done to explore its potential use as a catalyst in the synthesis of other compounds.

Synthesis Methods

6-Chloro-1-methylpiperidin-4-ol can be synthesized from 1-methylpiperidine and chloroacetic acid via a nucleophilic substitution reaction. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 30 minutes. The reaction is complete when the desired product is isolated by filtration and recrystallization.

Scientific Research Applications

6-Chloro-1-methylpiperidin-4-ol is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as an inhibitor of certain enzymes. It has also been used as a ligand in the synthesis of metal complexes. In addition, 6-Chloro-1-methylpiperidin-4-ol has been used as a model compound to study the binding of drugs to proteins.

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information and precautions to be taken while handling the compound .

properties

IUPAC Name

4-(6-chloropyridin-2-yl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14-7-5-11(15,6-8-14)9-3-2-4-10(12)13-9/h2-4,15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYITQHDNRJEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=NC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

225112-34-5
Record name 4-(6-CHLORO-2-PYRIDINYL)-1-METHYL-4-PIPERIDINOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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